![molecular formula C17H29ClN2O3 B14445128 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride CAS No. 78329-80-3](/img/structure/B14445128.png)
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride is an organic compound with the molecular formula C17H29ClN2O4. This compound is known for its unique structure, which includes an aminobenzoyl group and a dipropylazanium moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with ethylene glycol to form an ester. This ester is then reacted with dipropylamine in the presence of a suitable catalyst to yield the desired compound. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The aminobenzoyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride involves its interaction with specific molecular targets. The aminobenzoyl group can interact with enzymes and receptors, modulating their activity. The dipropylazanium moiety can enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[(4-Aminobenzoyl)oxy]ethoxy}-N,N-dimethylethanaminium chloride
- 2-(2-{2-[(4-Aminobenzoyl)oxy]ethoxy}ethoxy)-N,N-diethylethanaminium chloride
Uniqueness
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
78329-80-3 |
|---|---|
Formule moléculaire |
C17H29ClN2O3 |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-3-9-19(10-4-2)11-12-21-13-14-22-17(20)15-5-7-16(18)8-6-15;/h5-8H,3-4,9-14,18H2,1-2H3;1H |
Clé InChI |
QXCSQLRUYXGEEV-UHFFFAOYSA-N |
SMILES canonique |
CCC[NH+](CCC)CCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


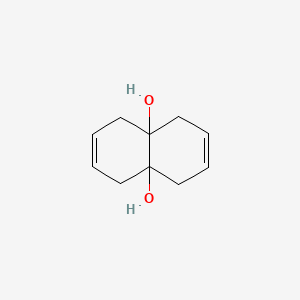
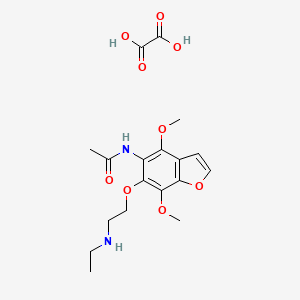
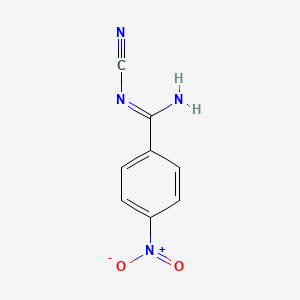
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
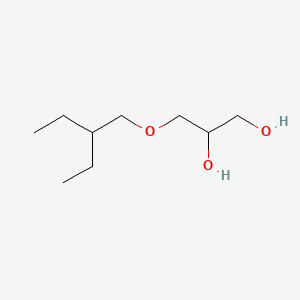

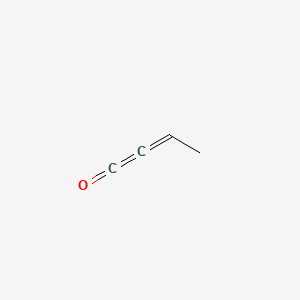

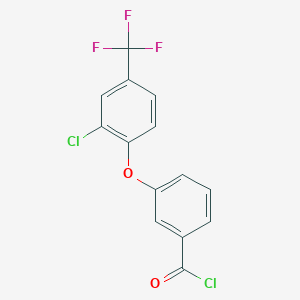

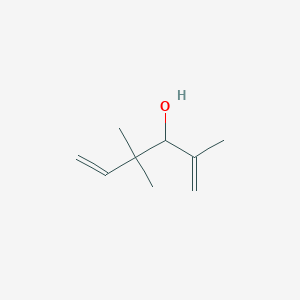

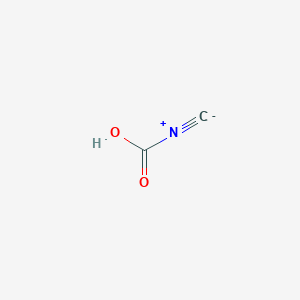
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
